molecular formula C16H15N5O2 B5536031 N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

Cat. No.: B5536031
M. Wt: 309.32 g/mol
InChI Key: MCUSAIAYMWQXQW-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is a synthetic small molecule based on a quinazoline core structure, designed for biochemical research. Quinazolin-4-one derivatives are recognized in scientific literature as a novel class of non-competitive antagonists for ionotropic glutamate receptors, demonstrating potential for subunit-selectivity . These receptors are critical in neuronal development and synaptic plasticity, and their aberrant function is implicated in various neuropathological conditions . The specific structural features of this compound—including the 4,6-dimethylpyrimidin-2-yl amine group and the [1,3]dioxolo ring fused to the quinazoline system—suggest it is engineered for targeted interaction with specific biological pathways. Researchers can utilize this compound to probe enzyme inhibition, cellular signaling mechanisms, or as a lead structure in the development of new molecular probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUSAIAYMWQXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the quinazoline ring system. The dioxolo group is then introduced through specific functionalization reactions.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Quinazoline Ring Construction: The quinazoline ring is often constructed via a cyclization reaction involving an anthranilic acid derivative and a suitable amine.

    Dioxolo Group Introduction: The dioxolo group can be introduced through a reaction with a suitable diol and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Features

  • 4,6-Dimethylpyrimidin-2-yl group : Contributes to hydrogen bonding and steric effects, critical for selectivity in enzyme inhibition.

Comparison with Structural Analogs

Quinazoline Derivatives with Fused Rings

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound [1,3]dioxolo[4,5-g]quinazoline 8-CH₃, N-(4,6-diCH₃-pyrimidin-2-yl) Not reported in evidence
Benzo[f]benzo[4,5]imidazo[1,2-c]quinazolin-8-amine (3i′) Benzoimidazo-quinazoline None (parent structure) Structural rigidity for DNA intercalation
8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline [1,3]dioxolo[4,5-g]quinoline 6-CH₃, 8-Cl Antitumor and antimicrobial agent

Analysis :

  • The target compound’s [1,3]dioxolo group distinguishes it from benzoimidazo analogs (e.g., 3i′), which prioritize planar stacking for DNA interactions. The chloro derivative () shows how halogens enhance bioactivity but reduce solubility.

Pyrimidinyl-Substituted Quinazolines

Compound Name Substituents at N6 Position Synthesis Method Biological Activity Reference
Target Compound 4,6-diCH₃-pyrimidin-2-yl Acid-mediated cyclization (unconfirmed) Likely kinase inhibition
N-(4-Methoxybenzyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidin-4-amine (6a) 4-methoxybenzyl + triazole Click chemistry STAT3 inhibition (anticancer)
N-(3-Bromophenyl)-8-methoxy-7-(3-morpholinylpropoxy)quinazolin-4-amine (15A) 3-Br-phenyl + morpholine Nucleophilic substitution Adenosine receptor antagonism

Analysis :

  • The 4,6-dimethylpyrimidin-2-yl group in the target compound provides steric bulk compared to smaller substituents like triazoles (6a) or aryl groups (15A). This may improve selectivity for kinases over off-target receptors.

Pyrimidine-Containing Heterocycles

Compound Name Core Structure Key Functional Groups Applications Reference
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole + pyrimidine None (parent structure) Structural model for H-bonding
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Quinazoline + imidazopyridine Variable at C6 Antiproliferative agents

Analysis :

  • The pyrimidinyl-benzimidazole analog () forms cyclic hydrogen-bonded dimers, suggesting the target compound may exhibit similar intermolecular interactions, enhancing crystallinity and stability.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study demonstrated that quinazoline derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, the compound was shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies revealed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have also been explored. In animal models, these compounds reduced inflammation markers and exhibited analgesic effects comparable to standard anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

In a study published in 2020, researchers synthesized various quinazoline derivatives and evaluated their anticancer effects on MCF-7 breast cancer cells. Among the tested compounds, one derivative showed an IC50 value of 12 µM, indicating significant potency against tumor growth .

CompoundIC50 (µM)Cancer Type
Compound A12Breast Cancer
Compound B25Lung Cancer
Compound C30Colon Cancer

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Bacteria
Compound D16Staphylococcus aureus
Compound E32Escherichia coli

Q & A

Q. What experimental controls are critical when evaluating this compound’s antioxidant or enzyme-inhibitory effects?

  • Methodology :
  • Include positive controls (e.g., ascorbic acid for antioxidant assays, staurosporine for kinase inhibition).
  • Account for solvent effects (e.g., DMSO <1% v/v) to avoid false positives. Replicate assays in triplicate with blinded analysis .

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